molecular formula C27H45O8P B14411325 Cholest-7-en-6-one, 3,14,25-trihydroxy-22-(phosphonooxy)-, (3beta,5beta,22R)- CAS No. 82183-63-9

Cholest-7-en-6-one, 3,14,25-trihydroxy-22-(phosphonooxy)-, (3beta,5beta,22R)-

Cat. No.: B14411325
CAS No.: 82183-63-9
M. Wt: 528.6 g/mol
InChI Key: AOKIBCRWTSJHIE-JDSHZQKYSA-N
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Description

2-deoxyecdysone 22-phosphate is a steroidal compound belonging to the ecdysteroid family. Ecdysteroids are polyhydroxylated sterols that play a crucial role in the molting and metamorphosis of arthropods. The molecular formula of 2-deoxyecdysone 22-phosphate is C27H45O8P, and it is characterized by the presence of multiple hydroxyl groups and a phosphate ester at the 22nd position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-deoxyecdysone 22-phosphate involves the phosphorylation of 2-deoxyecdysone. This process is typically catalyzed by the enzyme ecdysteroid 22-kinase, which facilitates the transfer of a phosphate group to the 22nd hydroxyl position of 2-deoxyecdysone . The reaction conditions often include the presence of adenosine triphosphate (ATP) as a phosphate donor and a suitable buffer to maintain the pH.

Industrial Production Methods: Industrial production of 2-deoxyecdysone 22-phosphate is not extensively documented. it is likely that large-scale synthesis would involve the enzymatic phosphorylation of 2-deoxyecdysone using recombinant ecdysteroid 22-kinase. The process would require optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-deoxyecdysone 22-phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ketone group at the 6th position can be reduced to a hydroxyl group.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the phosphate group.

Major Products:

Scientific Research Applications

2-deoxyecdysone 22-phosphate has several scientific research applications:

    Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.

    Biology: Investigated for its role in insect development and metamorphosis.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to other biologically active ecdysteroids.

    Industry: Potential use in agriculture as a growth regulator for pest control

Mechanism of Action

The mechanism of action of 2-deoxyecdysone 22-phosphate involves its conversion to the active form, 2-deoxyecdysone, by the enzyme ecdysteroid-phosphate phosphatase. The active form then binds to ecdysteroid receptors, initiating a cascade of gene expression changes that regulate molting and metamorphosis in arthropods. The molecular targets include various transcription factors and signaling pathways involved in development .

Comparison with Similar Compounds

  • Ecdysone
  • 20-hydroxyecdysone
  • 2-deoxy-20-hydroxyecdysone

Comparison: 2-deoxyecdysone 22-phosphate is unique due to the presence of a phosphate group at the 22nd position, which makes it a storage form of the active ecdysteroid. This phosphate ester can be hydrolyzed to release the active compound, providing a controlled release mechanism. In contrast, other ecdysteroids like ecdysone and 20-hydroxyecdysone do not have this phosphate group and are directly active .

Properties

CAS No.

82183-63-9

Molecular Formula

C27H45O8P

Molecular Weight

528.6 g/mol

IUPAC Name

[(2S)-2-[(3S,5R,9R,10R,13R,17R)-3,14-dihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-6-methylheptan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C27H45O8P/c1-16(23(35-36(32,33)34)9-10-24(2,3)30)18-8-13-27(31)20-15-22(29)21-14-17(28)6-11-25(21,4)19(20)7-12-26(18,27)5/h15-19,21,23,28,30-31H,6-14H2,1-5H3,(H2,32,33,34)/t16-,17-,18+,19-,21-,23?,25+,26+,27?/m0/s1

InChI Key

AOKIBCRWTSJHIE-JDSHZQKYSA-N

Isomeric SMILES

C[C@@H]([C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)C(CCC(C)(C)O)OP(=O)(O)O

Canonical SMILES

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O)C(CCC(C)(C)O)OP(=O)(O)O

Origin of Product

United States

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